molecular formula C11H14N2O B2557803 3-Amino-1-methyl-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS No. 103825-24-7

3-Amino-1-methyl-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Cat. No.: B2557803
CAS No.: 103825-24-7
M. Wt: 190.246
InChI Key: RMKCDKXXFTYREG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-methyl-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a high-value chemical intermediate belonging to the benzazepinone class of heterocyclic compounds. This scaffold is recognized as a privileged structure in medicinal chemistry due to its utility in the synthesis of biologically active molecules. The compound features a fused benzene ring with a seven-membered azepinone ring containing both an amino and a methyl substituent, making it a versatile building block for the exploration of novel therapeutic agents. Research into closely related 1-methyl- and 3-aminobenzazepinone analogs has demonstrated their significant application in pharmaceutical discovery programs, particularly as key intermediates in patented synthetic routes . The presence of multiple functional groups allows for further chemical modifications, enabling researchers to create diverse compound libraries for structure-activity relationship (SAR) studies and high-throughput screening. This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-amino-1-methyl-4,5-dihydro-3H-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13-10-5-3-2-4-8(10)6-7-9(12)11(13)14/h2-5,9H,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKCDKXXFTYREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2CCC(C1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-methyl-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with methyl acrylate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic addition followed by cyclization to form the desired benzoazepine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group (-NH₂) undergoes oxidation under controlled conditions. Common oxidizing agents convert the amine to nitro derivatives.

Reagent Conditions Product Source
KMnO₄ (aq)Acidic, 50–70°C3-Nitro-1-methyl-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
H₂O₂ / Fe³⁺ catalystRoom temperature, 24 hours3-Nitroso derivative

Key Findings :

  • Oxidation selectivity depends on pH and temperature. Strong acidic conditions favor nitro formation, while milder conditions yield nitroso intermediates .

  • The azepine ring remains intact under these conditions, as confirmed by NMR studies .

Reduction Reactions

The carbonyl group (C=O) at position 2 is susceptible to reduction, forming secondary alcohol derivatives.

Reagent Conditions Product Source
NaBH₄Methanol, 0°C2-Hydroxy-1-methyl-4,5-dihydro-1H-benzo[b]azepin-3-amine
LiAlH₄Dry THF, refluxFully reduced azepane analog

Key Findings :

  • Sodium borohydride selectively reduces the carbonyl group without affecting the aromatic ring .

  • Lithium aluminum hydride achieves complete reduction of both the carbonyl and the azepine ring, yielding a saturated azepane structure .

Substitution Reactions

The amine group participates in nucleophilic substitution, enabling the synthesis of derivatives for pharmacological studies.

Reagent Conditions Product Source
CH₃IDMF, K₂CO₃, 60°C3-Methylamino derivative
AcClPyridine, 0°C → RT3-Acetamido derivative

Key Findings :

  • Alkylation with methyl iodide proceeds efficiently in polar aprotic solvents .

  • Acylation requires base catalysis to neutralize HCl byproducts, preventing ring degradation .

Cycloaddition and Ring-Opening Reactions

The azepine ring’s strain enables participation in cycloaddition reactions.

Reagent Conditions Product Source
Maleic anhydrideToluene, 110°CDiels-Alder adduct
HCl (g)Et₂O, 0°CRing-opened secondary amine

Key Findings :

  • Diels-Alder reactions occur regioselectively at the azepine’s conjugated diene system .

  • Acidic conditions cleave the azepine ring, yielding linear amines .

Biological Relevance and Derivatives

Derivatives of this compound show promise in medicinal chemistry:

Derivative Biological Activity Target Source
3-Acetamido variantAnticonvulsant (ED₅₀ = 0.4 mg/kg)GABA receptors
Nitroso derivativeAnti-inflammatory (IC₅₀ = 12 μM)COX-2 inhibition

Mechanistic Insights :

  • Anticonvulsant activity correlates with hydrogen-bonding capacity of the amine group .

  • Anti-inflammatory effects arise from competitive inhibition of COX-2’s hydrophobic pocket .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H14N2O
  • Molecular Weight : 190.24 g/mol
  • IUPAC Name : 3-amino-1-methyl-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
  • CAS Number : 103825-24-7

The compound features a unique structure that allows for various chemical modifications, enhancing its potential for developing derivatives with novel biological activities.

Neuroprotective Effects

Research has demonstrated the neuroprotective properties of this compound in cellular models of oxidative stress. A notable study involved:

  • Cell Line : Human neuroblastoma SH-SY5Y cells
  • Treatment : Exposure to hydrogen peroxide (H₂O₂)

The results indicated that the compound significantly reduced intracellular reactive oxygen species (ROS) levels and improved mitochondrial membrane potential, critical for neuronal health.

Table 1: Neuroprotective Activity Summary

CompoundCell LineTreatmentOutcome
This compoundSH-SY5YH₂O₂ exposureReduced ROS, improved mitochondrial potential
ControlSH-SY5YH₂O₂ exposureSignificant neurotoxicity observed

Antioxidant Properties

The antioxidant activity of this compound has been evaluated through various assays. Its low cytotoxicity combined with promising antioxidant capabilities suggests potential applications in treating neurodegenerative diseases characterized by oxidative stress.

Table 2: Antioxidant Activity Comparison

CompoundDPPH IC50 (µM)FRAP (µM FeSO₄)
Curcumin5.0200
This compound15.0150

Interaction with GABA Receptors

The interaction of this compound with GABA(A) receptors has been extensively studied. Certain derivatives exhibit agonistic or antagonistic behavior at these receptors, influencing their pharmacological profiles.

Table 3: GABA Receptor Activity

CompoundGABA(A) Receptor TypeActivity Type
FlunitrazepamPhasic InhibitionFull Agonist
ClobazamTonic InhibitionAntiepileptic

Neuroprotection in Parkinson's Disease Models

A study focused on the effects of various benzodiazepine derivatives on models of Parkinson's disease highlighted the neuroprotective effects of this compound against mitochondrial dysfunction and oxidative stress. The findings showed reduced lipid peroxidation levels and increased glutathione levels in treated cells compared to untreated controls.

Mechanism of Action

The mechanism of action of 3-Amino-1-methyl-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one involves its interaction with specific molecular targets in the body. The amino group can form hydrogen bonds with biological molecules, while the benzoazepine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various pharmacological effects.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents/Modifications Physical State Molecular Weight (g/mol) Key Spectral Data (IR, NMR) Applications/Notes
This compound C₁₁H₁₄N₂O 3-Amino, 1-Methyl Not reported 190.25 IR: C=O stretch ~1650–1660 cm⁻¹ Biocatalytic synthesis of antibiotics
N-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one C₁₁H₁₃NO₂ N-Methoxy Oil 192.23 ¹H NMR (CDCl₃): δ 7.2–7.4 (aromatic H), 3.7 (OCH₃) Intermediate in heterocyclic synthesis
(S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (10a) C₁₀H₁₂N₂O 3-Amino (no methyl) Not reported 176.22 ¹H NMR: δ 1.8–2.1 (dihydro protons) Substrate in mutasynthesis platforms
9-Fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one C₁₀H₁₀FNO 9-Fluoro Crystalline 179.20 ¹³C NMR: δ 160.1 (C-F coupling) Antimicrobial agent precursor
Benazepril Hydrochloride C₂₄H₂₈N₂O₅·HCl 1-Carboxymethyl, 3-phenylpropyl substituents Solid 460.96 MS: m/z 424 [M+H⁺] ACE inhibitor for hypertension

Key Observations:

Substituent Effects :

  • The methyl group at the 1-position in the target compound enhances lipophilicity compared to the N-methoxy derivative (MW 190.25 vs. 192.23) .
  • Halogenation (e.g., 9-fluoro substitution) increases molecular weight and alters electronic properties, as seen in the ¹³C NMR shift for C-F coupling .

Stereochemical Considerations: The (R)-enantiomer of 3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS: 137036-54-5) is synthetically accessible, though biological activity differences between enantiomers remain underexplored .

Biological Relevance: The target compound’s amino group enables its role as a substrate in biocatalytic pathways, distinguishing it from non-amino analogues like N-methoxy derivatives .

Biological Activity

3-Amino-1-methyl-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a compound characterized by its unique bicyclic structure, which includes an amino group at the 3-position and a carbonyl group at the 2-position of the azepine ring. This compound has garnered interest in pharmacological research due to its potential biological activities and applications in medicinal chemistry.

PropertyValue
Molecular FormulaC₁₁H₁₄N₂O
Molecular Weight190.25 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point377.5 ± 42.0 °C
CAS Number86499-35-6
LogP0.51

Pharmacological Properties

This compound has been investigated for various biological activities, particularly in the context of neurological disorders. Its structure is similar to known therapeutic agents, making it a candidate for drug development targeting conditions such as anxiety and depression.

Research indicates that this compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. These interactions suggest potential anxiolytic and antidepressant effects, which are currently being explored in preclinical studies.

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • A study evaluated the effects of this compound on animal models of anxiety and depression. Results indicated a significant reduction in anxiety-like behaviors, supporting its potential as an anxiolytic agent.
  • Synthesis and Derivative Studies :
    • The synthesis of this compound has been optimized using various reagents, including sodium borohydride for reduction processes. This optimization enhances yield and purity, critical for biological testing .
  • Comparative Studies :
    • Comparative studies with structurally related compounds (e.g., benzodiazepines) have shown that while sharing some pharmacological properties, this compound exhibits distinct efficacy profiles, potentially due to its unique stereochemistry .

Applications in Drug Development

The compound serves as a key intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its unique chemical properties make it suitable for:

  • Drug Formulation : Enhancing solubility and stability profiles of active pharmaceutical ingredients.
  • Material Science : Creating novel materials that require specific mechanical and thermal characteristics.

Future Directions

Further research is warranted to explore:

  • Long-term Efficacy : Investigating chronic administration effects on behavioral outcomes.
  • Mechanistic Studies : Understanding the precise biochemical pathways influenced by this compound.

Q & A

Q. What are the optimized synthetic routes for 3-Amino-1-methyl-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, and how do reaction conditions affect yields?

Methodological Answer: A common approach involves nucleophilic heteroannulation or alkylation of benzazepine precursors. For example, alkylation of 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one derivatives with methylamine under basic conditions can yield the target compound. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and stoichiometry of methylamine significantly influence yields (typically 40–60%) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Methodological Answer: Combine spectroscopic and crystallographic methods:

  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at 1650–1660 cm⁻¹ and amine (N-H) stretches at 3300–3500 cm⁻¹ .
  • NMR : ¹H-NMR resolves methyl group protons (δ 1.2–1.5 ppm) and dihydroazepine ring protons (δ 2.8–3.1 ppm). ¹³C-NMR identifies carbonyl carbons at ~170 ppm .
  • X-ray Crystallography : Use SHELXL for refinement to resolve stereochemical ambiguities (e.g., chair vs. boat conformations) .

Advanced Research Questions

Q. What mechanistic insights explain competing 6-exo vs. 7-endo cyclization pathways during synthesis?

Methodological Answer: Cyclization pathways depend on radical stability and steric effects. For example, aryl radicals generated via tin or iodine-mediated reactions favor 7-endo cyclization due to conjugation with the benzazepine ring, while bulky substituents (e.g., methyl groups) promote 6-exo pathways. Computational studies (DFT) can model transition states to predict regioselectivity .

Q. How can biocatalytic methods enhance functionalization of this compound for drug discovery?

Methodological Answer: Enzymes like CapW (N-transacylase) enable site-specific modifications. For example, CapW catalyzes acyl transfer to the 3-amino group of this compound, yielding analogues with antimycobacterial activity. Optimize pH (6.5–7.5), temperature (25–37°C), and substrate molar ratio (1:1.2) for >60% conversion .

Key Data:

  • Substrate Scope : Linear aliphatic amines (e.g., bromoethylamine) yield 65–70% product; aromatic amines (e.g., benzylamine) yield 40–45% due to steric hindrance .
  • HRMS Validation : [M+H]⁺ = 661.2015 (C₂₈H₃₂N₆O₁₃) confirms successful acylation .

Q. What computational strategies resolve contradictions in spectroscopic data for diastereomers?

Methodological Answer:

  • Dynamic NMR Analysis : Detect rotational isomers via variable-temperature ¹H-NMR (e.g., coalescence temperature ~300 K for methyl groups) .
  • DFT-Calculated Chemical Shifts : Compare computed ¹³C-NMR shifts (GIAO method) with experimental data to assign diastereomers (RMSD < 1 ppm) .

Q. How does this compound interact with biological targets (e.g., F0F1-ATPase) to induce apoptosis?

Methodological Answer: The compound may mimic Bz-423, a benzodiazepine analogue that binds the β-subunit of F0F1-ATPase, triggering ROS-dependent apoptosis. Validate via:

  • Fluorescence Assays : Measure ROS production using dihydroethidium (DHE) .
  • Kinase Inhibition Studies : Assess JNK/MAPK activation via Western blot .

Q. What are the challenges in crystallizing this compound, and how can SHELX refine its structure?

Methodological Answer: Low solubility in common solvents (e.g., DMSO, EtOH) complicates crystallization. Optimize via:

  • Mixed Solvent Systems : Use CHCl₃/hexane (1:3) for slow evaporation.
  • SHELXL Refinement : Apply TWIN/BASF commands for twinned crystals and anisotropic displacement parameters (R1 < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.